2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

Catalog No.
S2796833
CAS No.
848288-79-9
M.F
C18H23N3O3
M. Wt
329.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-y...

CAS Number

848288-79-9

Product Name

2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide

IUPAC Name

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide

Molecular Formula

C18H23N3O3

Molecular Weight

329.4

InChI

InChI=1S/C18H23N3O3/c1-12-6-5-8-14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)9-4-3-7-13(18)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

DHULCOKZMVAIAS-UHFFFAOYSA-N

SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C

Solubility

not available
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields. In this paper, we will provide a comprehensive overview of this compound, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the spiroindolinone family. This compound was first synthesized and characterized by researchers from the University of Grenoble in France in 2013. Since then, it has gained significant interest among researchers due to its potential applications in various fields.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a white to light yellow powder that is soluble in organic solvents like chloroform, acetonitrile, and dimethyl sulfoxide. The chemical formula of this compound is C17H20N4O3, and it has a molecular weight of 332.37 g/mol.
The synthesis of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with 3-methylphenylamine followed by condensation with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid. The product is then purified by recrystallization. The compound can be characterized by various techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide in biological and environmental samples.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide has been shown to have antimicrobial activity against different bacterial strains like Staphylococcus aureus and Mycobacterium tuberculosis. It also exhibits antiproliferative activity against cancer cells like HeLa and MCF-7.
Studies have shown that 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is relatively safe and has low toxicity in scientific experiments. However, further studies are needed to determine its long-term toxicity and safety profile.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide has several applications in scientific experiments. It can be used as a starting material for the synthesis of other spiroindolinone derivatives with potentially better biological and pharmacological properties. It can also be used as a standard reference material in analytical techniques like HPLC and GC-MS.
There is ongoing research on the biological and pharmacological properties of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide. Researchers are exploring its potential as an antibiotic, anticancer, and antiviral agent.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide has potential implications in various fields of research and industry. It can be used in drug discovery and development to produce new antibiotics, anticancer, and antiviral agents. It can also be used in analytical chemistry to develop new analytical techniques for the identification and quantification of compounds in biological and environmental samples.
One limitation of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is its low solubility in water, which can limit its biological and pharmacological applications. Future research should focus on developing derivatives of this compound with better solubility and improved biological and pharmacological properties.
Additionally, further studies are needed to determine the long-term toxicity and safety profile of this compound.
1. Develop spiroindolinone derivatives with better solubility and improved biological and pharmacological properties.
2. Investigate the potential of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide as an antiviral agent.
3. Investigate the mechanism of action of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide against bacterial and cancer cells.
4. Develop new analytical techniques for the identification and quantification of compounds in biological and environmental samples using 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide as a standard reference material.
5. Investigate the potential of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide in drug delivery systems.
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields. It has shown antimicrobial and antiproliferative activity and can be used as a starting material for the synthesis of other spiroindolinone derivatives. However, more studies are needed to determine its long-term toxicity and safety profile and to develop derivatives with better solubility and improved biological and pharmacological properties. Its potential implications in drug discovery and development and analytical chemistry make it a promising compound for future research.

XLogP3

2.4

Dates

Modify: 2023-08-17

Explore Compound Types